Cas no 2639427-34-0 (2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride)

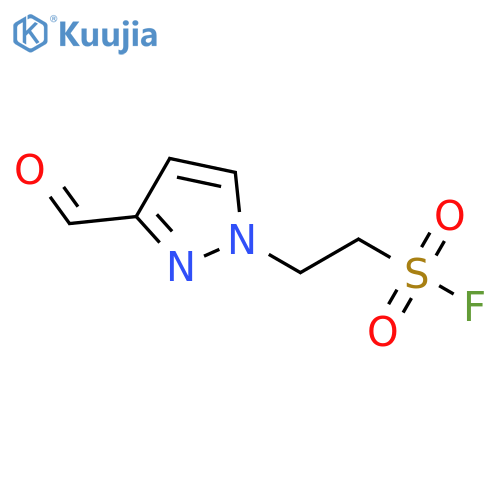

2639427-34-0 structure

商品名:2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

CAS番号:2639427-34-0

MF:C6H7FN2O3S

メガワット:206.194783449173

CID:6551270

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

- 1H-Pyrazole-1-ethanesulfonyl fluoride, 3-formyl-

-

- インチ: 1S/C6H7FN2O3S/c7-13(11,12)4-3-9-2-1-6(5-10)8-9/h1-2,5H,3-4H2

- InChIKey: BSEFPCGYNWEHNC-UHFFFAOYSA-N

- ほほえんだ: N1(CCS(F)(=O)=O)C=CC(C=O)=N1

じっけんとくせい

- 密度みつど: 1.50±0.1 g/cm3(Predicted)

- ふってん: 396.3±22.0 °C(Predicted)

- 酸性度係数(pKa): -0.50±0.10(Predicted)

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27126227-0.5g |

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |

2639427-34-0 | 95.0% | 0.5g |

$847.0 | 2025-03-20 | |

| Enamine | EN300-27126227-2.5g |

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |

2639427-34-0 | 95.0% | 2.5g |

$2127.0 | 2025-03-20 | |

| Enamine | EN300-27126227-10.0g |

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |

2639427-34-0 | 95.0% | 10.0g |

$4667.0 | 2025-03-20 | |

| Enamine | EN300-27126227-0.25g |

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |

2639427-34-0 | 95.0% | 0.25g |

$538.0 | 2025-03-20 | |

| 1PlusChem | 1P0285EH-50mg |

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |

2639427-34-0 | 95% | 50mg |

$363.00 | 2024-05-08 | |

| Aaron | AR0285MT-50mg |

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |

2639427-34-0 | 95% | 50mg |

$372.00 | 2025-02-15 | |

| Enamine | EN300-27126227-1.0g |

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |

2639427-34-0 | 95.0% | 1.0g |

$1086.0 | 2025-03-20 | |

| 1PlusChem | 1P0285EH-100mg |

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |

2639427-34-0 | 95% | 100mg |

$527.00 | 2024-05-08 | |

| 1PlusChem | 1P0285EH-500mg |

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |

2639427-34-0 | 95% | 500mg |

$1109.00 | 2024-05-08 | |

| Aaron | AR0285MT-500mg |

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride |

2639427-34-0 | 95% | 500mg |

$1190.00 | 2025-02-15 |

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride 関連文献

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

2639427-34-0 (2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride) 関連製品

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬